2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-4-6-13-9-7(8)3-5-12-9/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
RTGJCAZNPWQNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C2C=CNC2=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine typically involves multiple steps. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines or alcohols, and substitution reactions may yield halogenated derivatives.
Scientific Research Applications
2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and have shown various biological activities.
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine is unique due to its specific structure and the presence of the propan-2-amine group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine, also known by its CAS number 1638768-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against various kinases, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). These kinases play crucial roles in cellular signaling pathways related to cancer proliferation and survival.
Inhibition of FGFRs
A study highlighted that derivatives of the pyrrolo[2,3-b]pyridine structure showed significant inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, a related compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, demonstrating strong potential as an anti-cancer agent targeting these receptors .
TNIK Inhibition
Another investigation found that certain derivatives demonstrated IC50 values below 1 nM against TNIK. This suggests a high potency for inhibiting this kinase, which is involved in the regulation of IL-2 secretion . The inhibition of TNIK could have implications for treating autoimmune diseases and certain cancers.
Anticancer Activity
The anticancer potential of this compound has been substantiated through various experimental models. For example:
- In vitro studies showed that compounds derived from this scaffold inhibited the proliferation of breast cancer cell lines (e.g., 4T1 cells) and induced apoptosis .
- Migration and invasion assays indicated that these compounds could significantly reduce the metastatic potential of cancer cells .
Other Biological Activities
Beyond anticancer properties, research has also pointed to immunomodulatory effects. The inhibition of IL-2 secretion through TNIK inhibition suggests potential applications in managing autoimmune conditions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
